molecular formula C22H25N5O2 B11246228 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one

Cat. No.: B11246228
M. Wt: 391.5 g/mol
InChI Key: SFGVRTKTIIZDDE-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-ETHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound featuring a pyrazole ring, a tetrahydroquinoline moiety, and a dihydropyrimidinone core

Preparation Methods

The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-ETHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the tetrahydroquinoline moiety, and finally, the construction of the dihydropyrimidinone core. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and specific solvents like methanol or dichloromethane. .

Scientific Research Applications

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-ETHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and tetrahydroquinoline moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-ETHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-ethylpyrimidin-4-one

InChI

InChI=1S/C22H25N5O2/c1-4-18-13-20(28)26(22(23-18)27-16(3)12-15(2)24-27)14-21(29)25-11-7-9-17-8-5-6-10-19(17)25/h5-6,8,10,12-13H,4,7,9,11,14H2,1-3H3

InChI Key

SFGVRTKTIIZDDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

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